Cas no 656811-62-0 (4-methanesulfonyl-2-oxobutanoic acid)

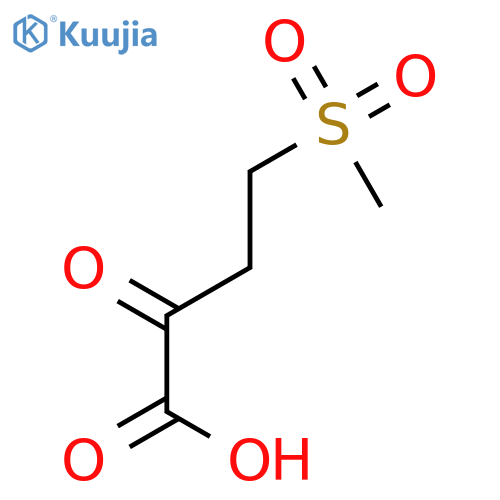

656811-62-0 structure

商品名:4-methanesulfonyl-2-oxobutanoic acid

4-methanesulfonyl-2-oxobutanoic acid 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 4-(methylsulfonyl)-2-oxo-

- 4-methylsulfonyl-2-oxobutanoic acid

- 4-methanesulfonyl-2-oxobutanoic acid

- SCHEMBL1470466

- 656811-62-0

- DTXSID40438505

- EN300-1990632

-

- MDL: MFCD30568274

- インチ: InChI=1S/C5H8O5S/c1-11(9,10)3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8)

- InChIKey: SJPDBCUMFYDCLK-UHFFFAOYSA-N

- ほほえんだ: CS(=O)(=O)CCC(=O)C(=O)O

計算された属性

- せいみつぶんしりょう: 180.00924

- どういたいしつりょう: 180.00924453g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.9Ų

- 疎水性パラメータ計算基準値(XlogP): -1

じっけんとくせい

- PSA: 88.51

4-methanesulfonyl-2-oxobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1990632-0.25g |

4-methanesulfonyl-2-oxobutanoic acid |

656811-62-0 | 0.25g |

$801.0 | 2023-09-16 | ||

| Enamine | EN300-1990632-0.1g |

4-methanesulfonyl-2-oxobutanoic acid |

656811-62-0 | 0.1g |

$767.0 | 2023-09-16 | ||

| Enamine | EN300-1990632-5.0g |

4-methanesulfonyl-2-oxobutanoic acid |

656811-62-0 | 5g |

$2525.0 | 2023-05-26 | ||

| Enamine | EN300-1990632-10.0g |

4-methanesulfonyl-2-oxobutanoic acid |

656811-62-0 | 10g |

$3746.0 | 2023-05-26 | ||

| Enamine | EN300-1990632-0.5g |

4-methanesulfonyl-2-oxobutanoic acid |

656811-62-0 | 0.5g |

$836.0 | 2023-09-16 | ||

| Enamine | EN300-1990632-2.5g |

4-methanesulfonyl-2-oxobutanoic acid |

656811-62-0 | 2.5g |

$1707.0 | 2023-09-16 | ||

| Enamine | EN300-1990632-5g |

4-methanesulfonyl-2-oxobutanoic acid |

656811-62-0 | 5g |

$2525.0 | 2023-09-16 | ||

| Enamine | EN300-1990632-0.05g |

4-methanesulfonyl-2-oxobutanoic acid |

656811-62-0 | 0.05g |

$732.0 | 2023-09-16 | ||

| Enamine | EN300-1990632-1.0g |

4-methanesulfonyl-2-oxobutanoic acid |

656811-62-0 | 1g |

$871.0 | 2023-05-26 | ||

| Enamine | EN300-1990632-1g |

4-methanesulfonyl-2-oxobutanoic acid |

656811-62-0 | 1g |

$871.0 | 2023-09-16 |

4-methanesulfonyl-2-oxobutanoic acid 関連文献

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

656811-62-0 (4-methanesulfonyl-2-oxobutanoic acid) 関連製品

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量